An In-depth Technical Guide to 3-Butenamide: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 3-Butenamide: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-butenamide, a valuable chemical intermediate. The document details its chemical structure, physicochemical properties, and key spectroscopic data with interpretations. Furthermore, it outlines detailed experimental protocols for its synthesis and common chemical transformations, including hydrolysis, N-alkylation, and reduction. Safety and handling information are also included to ensure proper laboratory practice. This guide is intended to be a thorough resource for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Identification
3-Butenamide, also known as vinylacetamide or allylamide, is a primary amide with a terminal vinyl group. Its structure consists of a four-carbon chain with a double bond between C3 and C4, and an amide functional group at C1.
| Identifier | Value |
| IUPAC Name | but-3-enamide[1] |
| Synonyms | Allylamide, Vinylacetamide[2] |
| CAS Number | 28446-58-4[1] |
| Molecular Formula | C₄H₇NO[1] |
| Canonical SMILES | C=CCC(=O)N[2] |
| InChI Key | ABBZJHFBQXYTLU-UHFFFAOYSA-N[1] |
Chemical Structure Diagram:
Caption: 2D structure of 3-butenamide.
Physicochemical Properties
The physical and chemical properties of 3-butenamide are summarized in the table below. It is a white solid at room temperature with a defined melting and boiling point.
| Property | Value | Reference |
| Molecular Weight | 85.10 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | 66-68 °C | [2] |
| Boiling Point | 207.5 °C at 760 mmHg | [2] |
| Density | 0.94 g/cm³ | [2] |
| Flash Point | 79.3 °C | [2] |
| XLogP3-AA | -0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| pKa (Predicted) | 16.26 ± 0.40 |
Spectroscopic Data and Interpretation
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 3-butenamide provide detailed information about its molecular structure.
¹H NMR (Proton NMR): The proton NMR spectrum of 3-butenamide is expected to show distinct signals for the vinyl protons, the allylic protons, and the amide protons.
-
Vinyl Protons (C=CH₂ and -CH=C): These protons will appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. The terminal =CH₂ protons will likely appear as a doublet of doublets, and the -CH= proton as a multiplet due to coupling with the adjacent protons.
-
Allylic Protons (-CH₂-C=C): The two protons on the carbon adjacent to the double bond will resonate in the range of 3.0-3.5 ppm. Their signal will likely be a doublet, split by the adjacent vinyl proton.
-
Amide Protons (-NH₂): The two protons of the amide group will typically appear as a broad singlet in the region of 5.5-8.5 ppm. The chemical shift and peak shape can be influenced by the solvent, temperature, and concentration due to hydrogen bonding and exchange.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show four distinct signals corresponding to the four carbon atoms in different chemical environments.
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 170-185 ppm.[3]
-
Vinyl Carbons (C=C): The two carbons of the double bond will resonate in the alkene region, between 115 and 140 ppm.[3] The terminal CH₂ carbon will be more shielded (further upfield) than the substituted CH carbon.
-
Allylic Carbon (-CH₂-): The carbon adjacent to the double bond will appear in the range of 30-40 ppm.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 3-butenamide displays characteristic absorption bands corresponding to its functional groups.
-
N-H Stretching: Two medium to strong bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.[4]
-
C-H Stretching (sp² and sp³): Stretching vibrations for the sp²-hybridized carbons of the vinyl group will appear above 3000 cm⁻¹, while the sp³-hybridized C-H stretches of the methylene (B1212753) group will be observed just below 3000 cm⁻¹.
-
C=O Stretching (Amide I band): A strong, sharp absorption band will be present around 1650 cm⁻¹, characteristic of the carbonyl stretch in a primary amide.[4]
-
N-H Bending (Amide II band): A medium to strong band will be observed around 1600-1650 cm⁻¹, which is due to the N-H bending vibration.
-
C=C Stretching: A medium intensity band is expected in the region of 1620-1680 cm⁻¹ for the carbon-carbon double bond stretch.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-butenamide will show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the molecule (85.10 g/mol ).
-
Fragmentation Pattern: Primary amides often undergo fragmentation via McLafferty rearrangement, and α-cleavage.[5] A prominent fragmentation pathway for α,β-unsaturated amides is the cleavage of the N-CO bond.[2]
Experimental Protocols
Synthesis of 3-Butenamide
A common method for the synthesis of 3-butenamide is the hydrolysis of 3-butenenitrile (B123554).
Reaction: 3-Butenenitrile → 3-Butenamide
Materials:
-
3-Butenenitrile
-
Concentrated Hydrochloric Acid
-
Water
-
Diethyl ether
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place 1.0-1.1 moles of 3-butenenitrile into a suitable reaction vessel.
-
Add 100-120 mL of concentrated hydrochloric acid to the reaction vessel.
-
Control the temperature at 75 °C and stir the mixture for 10-20 minutes.[6]
-
Stop heating and add 100-120 mL of water. The mixture will separate into two layers.[6]
-
Separate the upper organic layer. Extract the lower aqueous layer with diethyl ether.[6]
-
Combine the organic extract with the initially separated upper layer.
-
Purify the combined organic solution by distillation under controlled pressure (0.1 MPa) to obtain the final product.[6]
Synthesis Workflow:
Caption: Workflow for the synthesis of 3-butenamide.
Chemical Reactivity and Transformations
Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions with heating.[7][8]
-
Acid-Catalyzed Hydrolysis: Heating 3-butenamide with a dilute acid, such as hydrochloric acid, will yield 3-butenoic acid and ammonium (B1175870) ions.[9]
-
Base-Catalyzed Hydrolysis: Heating 3-butenamide with a strong base, such as sodium hydroxide (B78521), will produce the sodium salt of 3-butenoic acid and ammonia (B1221849) gas.[7]
General Hydrolysis Mechanism (Acid-Catalyzed):
Caption: General mechanism for acid-catalyzed amide hydrolysis.
The nitrogen of the amide can be alkylated, although it is less nucleophilic than an amine. This typically requires a strong base to deprotonate the amide, forming a more nucleophilic amide anion, which can then react with an alkyl halide.[10] Common conditions involve using sodium hydride (NaH) in a solvent like THF or DMF.[10]
Amides can be reduced to amines using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[11] This reaction will reduce the carbonyl group of 3-butenamide to a methylene group, yielding but-3-en-1-amine.
Protocol for Reduction to But-3-en-1-amine:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-butenamide in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the reaction goes to completion.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with ether.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude amine.
-
Purify the product by distillation.
Solubility
Safety and Handling
Hazard Identification:
-
Refer to the Safety Data Sheet (SDS) for specific hazard information. Generally, amides should be handled with care.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[10]
-
Handle in a well-ventilated area or use a fume hood.[10]
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth with water.
Storage:
-
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
3-Butenamide is a versatile chemical compound with applications in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, and spectroscopic data. The experimental protocols for its synthesis and key chemical transformations offer a practical resource for laboratory work. Adherence to the safety and handling guidelines is essential for the safe use of this compound. This comprehensive guide serves as a valuable technical resource for scientists and researchers engaged in chemical synthesis and drug development.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) [hmdb.ca]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. escholarship.org [escholarship.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. uspnf.com [uspnf.com]
- 15. researchgate.net [researchgate.net]
